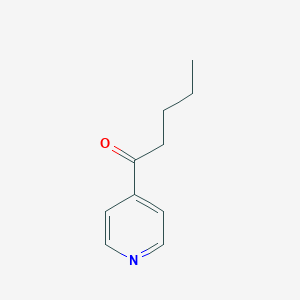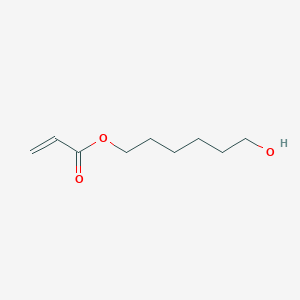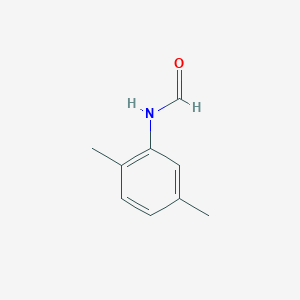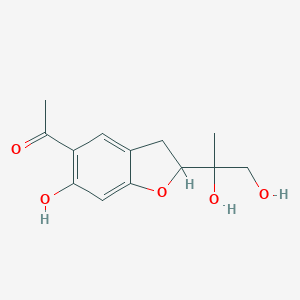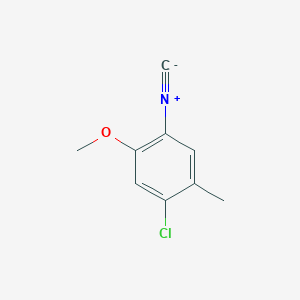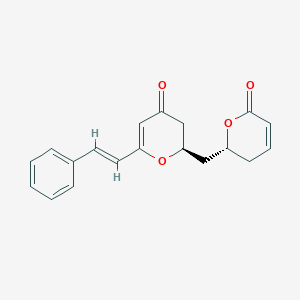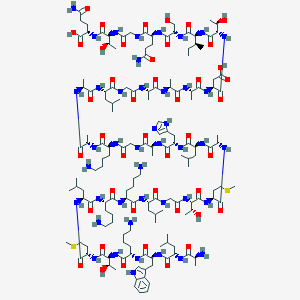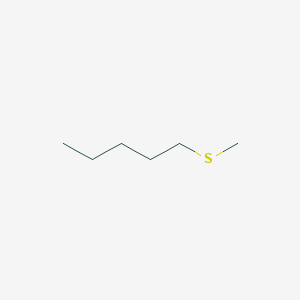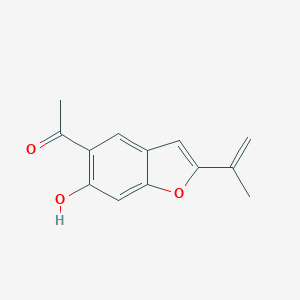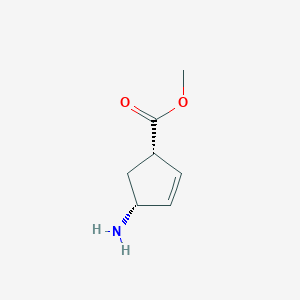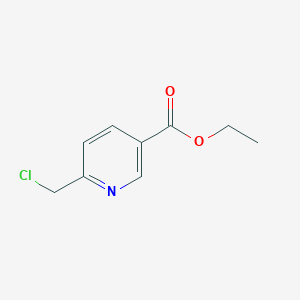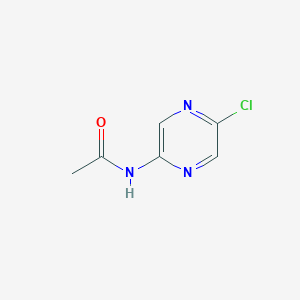
N-(5-chloropyrazin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloropyrazin-2-yl)acetamide, commonly referred to as CPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPAA is a heterocyclic organic compound that contains a pyrazine ring, chloro substituent, and an acetamide functional group.
作用机制
The mechanism of action of CPAA is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins involved in various biological processes. CPAA has been shown to inhibit the activity of various enzymes such as tyrosine kinases and phosphodiesterases, which play important roles in cellular signaling pathways. CPAA has also been shown to inhibit the activity of various proteins such as histone deacetylases, which play important roles in gene expression regulation.
生化和生理效应
CPAA has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. CPAA has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. CPAA has also been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. CPAA has also been shown to have anti-microbial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
实验室实验的优点和局限性
CPAA has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. CPAA is also relatively easy to synthesize, making it readily available for research purposes. However, CPAA has some limitations, including its potential toxicity and limited solubility in some solvents.
未来方向
There are several future directions for research on CPAA, including the development of new CPAA derivatives with enhanced biological activity and the investigation of CPAA's potential as a tool for the study of protein-ligand interactions. CPAA's potential as a building block for the synthesis of new drugs and materials also warrants further investigation. Additionally, the investigation of CPAA's potential as a therapeutic agent for various diseases, including cancer and inflammation, is an exciting area of future research.
合成方法
CPAA can be synthesized using various methods, including the reaction of 5-chloropyrazine-2-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of CPAA, which can be purified using recrystallization techniques. CPAA can also be synthesized using other methods such as the reaction of 5-chloropyrazine-2-carboxylic acid with acetyl chloride.
科学研究应用
CPAA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, CPAA has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer and inflammation. CPAA has also been studied for its potential as a building block for the synthesis of new drugs and materials. In biochemistry, CPAA has been investigated for its potential as a tool for the study of protein-ligand interactions.
属性
CAS 编号 |
136309-12-1 |
|---|---|
产品名称 |
N-(5-chloropyrazin-2-yl)acetamide |
分子式 |
C6H6ClN3O |
分子量 |
171.58 g/mol |
IUPAC 名称 |
N-(5-chloropyrazin-2-yl)acetamide |
InChI |
InChI=1S/C6H6ClN3O/c1-4(11)10-6-3-8-5(7)2-9-6/h2-3H,1H3,(H,9,10,11) |
InChI 键 |
XFGHFVDGSPMWCQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CN=C(C=N1)Cl |
规范 SMILES |
CC(=O)NC1=CN=C(C=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



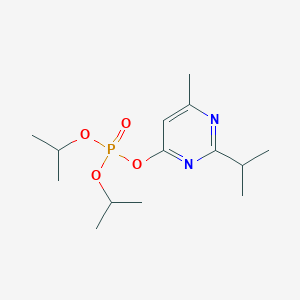
![(3R,4aS,10bR)-3-(4-hydroxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol](/img/structure/B158286.png)
